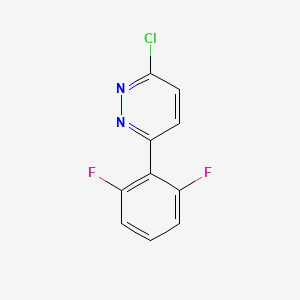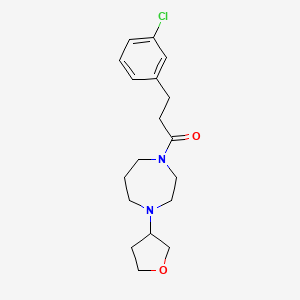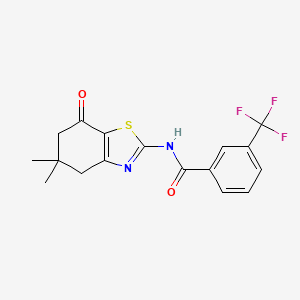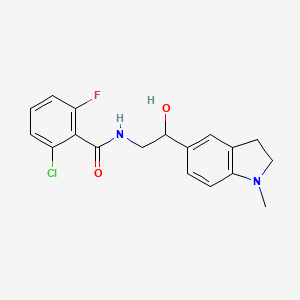
3-Cloro-6-(2,6-difluorofenil)piridazina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-(2,6-difluorophenyl)pyridazine is a chemical compound that belongs to the pyridazine family. It has a molecular weight of 226.61 . It is a powder in physical form .
Molecular Structure Analysis
The molecular formula of 3-Chloro-6-(2,6-difluorophenyl)pyridazine is C10H5ClF2N2 . The negative potential region in similar compounds is usually related to the lone pair of electronegative atoms, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .Physical And Chemical Properties Analysis
3-Chloro-6-(2,6-difluorophenyl)pyridazine is a powder in physical form . It has a molecular weight of 226.61 . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Aplicaciones Anticancerígenas
Los derivados de pirimidina, que incluyen 3-Cloro-6-(2,6-difluorofenil)piridazina, se han aplicado ampliamente en disciplinas terapéuticas debido a su alto grado de diversidad estructural . Se ha informado que exhiben propiedades anticancerígenas . Por ejemplo, imatinib, Dasatinib y nilotinib son fármacos basados en pirimidina y tratamientos bien establecidos para la leucemia .
Aplicaciones Antimicrobianas y Antifúngicas
Los derivados de pirimidina también se han informado que exhiben propiedades antimicrobianas y antifúngicas . Esto hace que this compound sea un candidato potencial para el desarrollo de nuevos agentes antimicrobianos y antifúngicos.
Aplicaciones Antiparasitarias
Los derivados de pirimidina se han informado que exhiben propiedades antiparasitarias . Esto sugiere que this compound podría usarse potencialmente en el desarrollo de nuevos medicamentos antiparasitarios.
Aplicaciones Cardiovasculares y Antihipertensivas
Los derivados de pirimidina se han informado que exhiben propiedades cardiovasculares y antihipertensivas . Esto sugiere que this compound podría usarse potencialmente en el desarrollo de nuevos medicamentos cardiovasculares y antihipertensivos.
Aplicaciones Antiinflamatorias y Analgésicas
Los derivados de pirimidina se han informado que exhiben propiedades antiinflamatorias y analgésicas . Esto sugiere que this compound podría usarse potencialmente en el desarrollo de nuevos medicamentos antiinflamatorios y analgésicos.
Aplicaciones Antidiabéticas
Los derivados de pirimidina se han informado que exhiben propiedades antidiabéticas . Esto sugiere que this compound podría usarse potencialmente en el desarrollo de nuevos medicamentos antidiabéticos.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-(2,6-difluorophenyl)pyridazine is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 3-Chloro-6-(2,6-difluorophenyl)pyridazine has been found to inhibit the MAPK pathway, which is involved in cell growth and proliferation. Additionally, 3-Chloro-6-(2,6-difluorophenyl)pyridazine has been found to activate the caspase pathway, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-Chloro-6-(2,6-difluorophenyl)pyridazine has been found to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell growth and proliferation, and exhibit antibacterial, antifungal, and antiviral properties. 3-Chloro-6-(2,6-difluorophenyl)pyridazine has also been found to exhibit anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Chloro-6-(2,6-difluorophenyl)pyridazine in lab experiments is its potent antitumor activity. 3-Chloro-6-(2,6-difluorophenyl)pyridazine has been found to exhibit antitumor activity against a range of cancer cell lines, making it a promising candidate for cancer therapy. Additionally, the synthesis of 3-Chloro-6-(2,6-difluorophenyl)pyridazine is relatively simple and can be carried out in a laboratory setting.
One of the limitations of using 3-Chloro-6-(2,6-difluorophenyl)pyridazine in lab experiments is its potential toxicity. 3-Chloro-6-(2,6-difluorophenyl)pyridazine has been found to exhibit cytotoxicity in some cell lines, which may limit its use in certain applications. Additionally, the mechanism of action of 3-Chloro-6-(2,6-difluorophenyl)pyridazine is not fully understood, which may limit its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 3-Chloro-6-(2,6-difluorophenyl)pyridazine. One area of research is the development of 3-Chloro-6-(2,6-difluorophenyl)pyridazine as a cancer therapy. Further studies are needed to determine the optimal dosage and delivery method for 3-Chloro-6-(2,6-difluorophenyl)pyridazine in cancer treatment. Additionally, the potential toxicity of 3-Chloro-6-(2,6-difluorophenyl)pyridazine needs to be further investigated.
Another area of research is the study of 3-Chloro-6-(2,6-difluorophenyl)pyridazine as an antibacterial, antifungal, and antiviral agent. Further studies are needed to determine the mechanism of action of 3-Chloro-6-(2,6-difluorophenyl)pyridazine against these pathogens and to optimize its use in the treatment of infectious diseases.
Finally, the anti-inflammatory properties of 3-Chloro-6-(2,6-difluorophenyl)pyridazine may be beneficial in the treatment of inflammatory diseases. Further studies are needed to determine the efficacy of 3-Chloro-6-(2,6-difluorophenyl)pyridazine in the treatment of these diseases and to optimize its use as an anti-inflammatory agent.
Conclusion:
3-Chloro-6-(2,6-difluorophenyl)pyridazine is a heterocyclic compound that exhibits a range of biological activities, including antitumor, antibacterial, antifungal, and antiviral properties. Its mechanism of action involves the inhibition of various cellular pathways, including the MAPK pathway and the caspase pathway. 3-Chloro-6-(2,6-difluorophenyl)pyridazine has several advantages and limitations for use in lab experiments, and there are several future directions for the study of 3-Chloro-6-(2,6-difluorophenyl)pyridazine. Further research is needed to determine the optimal use of 3-Chloro-6-(2,6-difluorophenyl)pyridazine in cancer therapy, infectious disease treatment, and the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of 3-Chloro-6-(2,6-difluorophenyl)pyridazine involves the reaction of 3-chloro-6-hydrazinylpyridazine with 2,6-difluorobenzaldehyde in the presence of acetic acid. The resulting product is purified by recrystallization to obtain pure 3-Chloro-6-(2,6-difluorophenyl)pyridazine. The synthesis of 3-Chloro-6-(2,6-difluorophenyl)pyridazine is relatively simple and can be carried out in a laboratory setting.
Safety and Hazards
The safety information available indicates that 3-Chloro-6-(2,6-difluorophenyl)pyridazine has the GHS07 pictogram. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-chloro-6-(2,6-difluorophenyl)pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF2N2/c11-9-5-4-8(14-15-9)10-6(12)2-1-3-7(10)13/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBXZOPGMHOHGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NN=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2382853.png)
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2382855.png)

![N-(3-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2382858.png)

![2-(3-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2382861.png)
![N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2382863.png)
![(2Z)-2-[(3-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2382864.png)
![4-(dimethylamino)-2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B2382866.png)

![(5Z)-3-(2-hydroxyphenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2382868.png)

![4-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2382873.png)

